molecular formula B4H8K2O11 B8254742 dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate

dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate

Cat. No.: B8254742
M. Wt: 305.5 g/mol
InChI Key: VTXVPZKTHFNVKS-UHFFFAOYSA-N
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Description

The compound with the identifier “dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that maximize yield and minimize costs. These methods often involve the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with reagents under suitable conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects, such as its ability to interact with specific biological targets. In industry, this compound can be used in the production of materials, pharmaceuticals, and other products.

Mechanism of Action

The mechanism of action of dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various effects, such as the modulation of enzyme activity, alteration of cellular signaling pathways, or changes in gene expression. The precise mechanism depends on the specific context in which the compound is used.

Properties

IUPAC Name

dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B4H4O9.2K.2H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;/h5-8H;;;2*1H2/q-2;2*+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXVPZKTHFNVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B4H8K2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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